![molecular formula C10H8ClNS B575721 2-[(E)-3-chloroprop-1-enyl]-1,3-benzothiazole CAS No. 181048-59-9](/img/structure/B575721.png)
2-[(E)-3-chloroprop-1-enyl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-3-chloroprop-1-enyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound features a chloropropenyl group attached to the benzothiazole structure, which can impart unique chemical and physical properties. Benzothiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-3-chloroprop-1-enyl]-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with 3-chloroprop-1-enyl halides under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-3-chloroprop-1-enyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alkane derivatives.
Substitution: The chloropropenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alkanes.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-[(E)-3-chloroprop-1-enyl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes, polymers, and electronic materials.
Mechanism of Action
The mechanism of action of 2-[(E)-3-chloroprop-1-enyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site or by competing with natural substrates. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-3-bromoprop-1-enyl]-1,3-benzothiazole
- 2-[(E)-3-iodoprop-1-enyl]-1,3-benzothiazole
- 2-[(E)-3-methylprop-1-enyl]-1,3-benzothiazole
Uniqueness
2-[(E)-3-chloroprop-1-enyl]-1,3-benzothiazole is unique due to the presence of the chloropropenyl group, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the specific arrangement of atoms in the compound can result in distinct physical and chemical properties compared to its analogs.
Properties
CAS No. |
181048-59-9 |
|---|---|
Molecular Formula |
C10H8ClNS |
Molecular Weight |
209.691 |
IUPAC Name |
2-[(E)-3-chloroprop-1-enyl]-1,3-benzothiazole |
InChI |
InChI=1S/C10H8ClNS/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-6H,7H2/b6-3+ |
InChI Key |
MRRSTHNJZQEBBP-ZZXKWVIFSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CCCl |
Synonyms |
Benzothiazole, 2-(3-chloro-1-propenyl)-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Prop-1-en-2-yl)-2,5-diazabicyclo[2.2.1]heptan-3-one](/img/structure/B575638.png)

![2H,6H-1,4,7-Trioxa-2-azacyclopenta[cd]indene](/img/structure/B575641.png)
![[(3R,4R,5S,6R)-4,5-diacetyloxy-6-bromo-6-carbamoyloxan-3-yl] acetate](/img/structure/B575642.png)

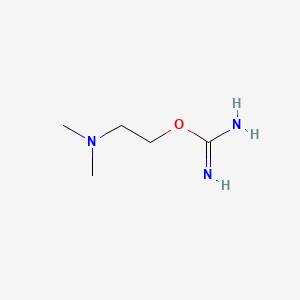
![4-Bromo-5-ethoxytricyclo[4.1.0.0~2,7~]hept-3-ene](/img/structure/B575650.png)
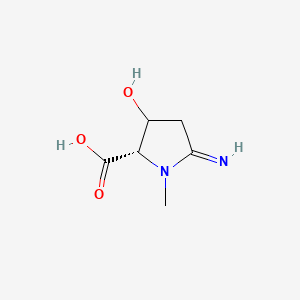
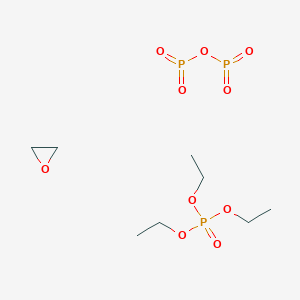
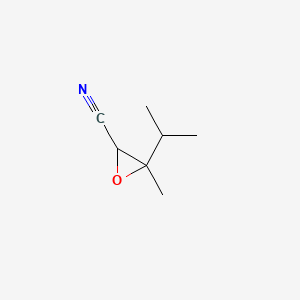
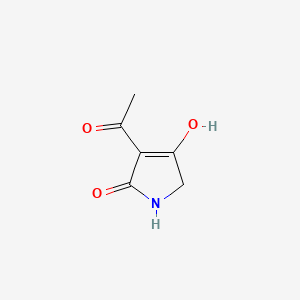
![Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]-](/img/structure/B575661.png)
